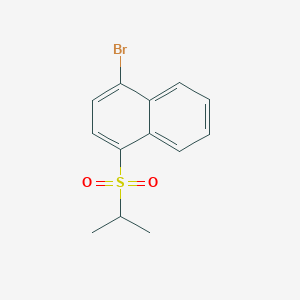
1-Bromo-4-(isopropylsulfonyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(isopropylsulfonyl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom and an isopropylsulfonyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(isopropylsulfonyl)naphthalene typically involves the bromination of naphthalene followed by the introduction of the isopropylsulfonyl group. One common method is the selective bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired bromonaphthalene derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The isopropylsulfonyl group can be introduced through sulfonation reactions using reagents such as isopropylsulfonyl chloride .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(isopropylsulfonyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, leading to the formation of nitrile derivatives.
Oxidation Reactions: The isopropylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nitrile Derivatives: Formed through substitution reactions.
Sulfone Derivatives: Formed through oxidation reactions.
Hydro Derivatives: Formed through reduction reactions.
Scientific Research Applications
1-Bromo-4-(isopropylsulfonyl)naphthalene has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(isopropylsulfonyl)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the isopropylsulfonyl group influence the reactivity and selectivity of the compound in various chemical reactions. The molecular pathways involved include the formation of intermediate complexes that facilitate the desired transformations .
Comparison with Similar Compounds
1-Bromonaphthalene: Lacks the isopropylsulfonyl group and has different reactivity and applications.
2-Bromonaphthalene: An isomer with the bromine atom at a different position, leading to variations in chemical behavior.
1-Chloronaphthalene: Contains a chlorine atom instead of bromine, resulting in different chemical properties.
Properties
Molecular Formula |
C13H13BrO2S |
|---|---|
Molecular Weight |
313.21 g/mol |
IUPAC Name |
1-bromo-4-propan-2-ylsulfonylnaphthalene |
InChI |
InChI=1S/C13H13BrO2S/c1-9(2)17(15,16)13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9H,1-2H3 |
InChI Key |
ZCZDXTXLEXJGCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B12999346.png)
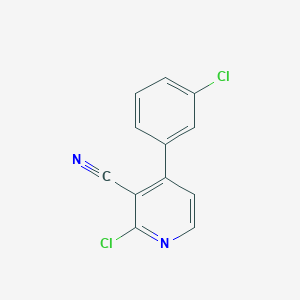
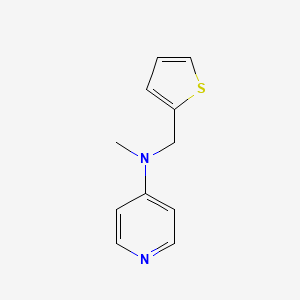
![N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12999364.png)
![6-(Pyridazin-3-yl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B12999366.png)
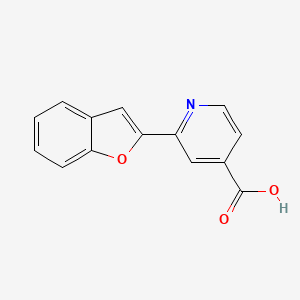

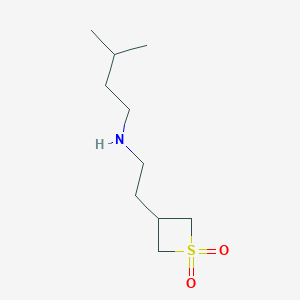
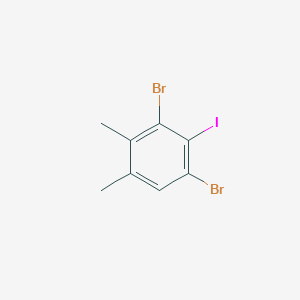
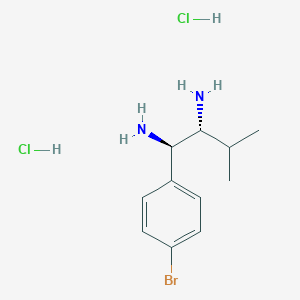
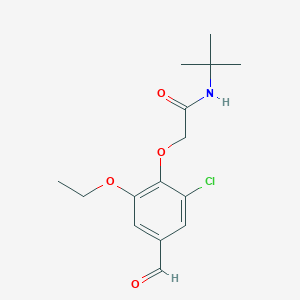
![2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12999429.png)
![1-(4-Bromophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12999437.png)

